molecular formula C21H37NO2 B1278418 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]- CAS No. 780729-32-0

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-

Cat. No. B1278418
M. Wt: 335.5 g/mol
InChI Key: JXAKCYOWWFCUAR-UHFFFAOYSA-N
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Description

The compound "1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-" is a derivative of 1,3-propanediol, which is a three-carbon diol with amino functionalities. This structure suggests potential biological activity, as indicated by the research on related compounds. For instance, a derivative, 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, has been studied for its inhibitory effects on glucosyltransferase, an enzyme involved in the synthesis of glucosylceramide, which is significant in the context of diseases like Gaucher's disease . Another related compound, 2-amino-1,3-propanediol, has been mentioned as an immunosuppressant, indicating the potential medical applications of such compounds .

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For example, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol was synthesized and separated into its enantiomers, with the active form being identified as the D-threo (1S,2R) isomer . Another study focused on the synthesis of 2-amino-1,3-propanediol using malonic acid diethyl ester as the starting material, followed by nitrosation and reduction, yielding a total yield of 53.5% . These methods highlight the importance of stereochemistry and the use of various starting materials and reactions to achieve the desired compounds.

Molecular Structure Analysis

The molecular structure of compounds in this family can be complex, as demonstrated by the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate. This compound was characterized using techniques such as FT-IR, TGA, DTA, UV-Visible, and single-crystal X-ray diffraction, revealing its crystallization in the orthorhombic space group and the presence of an intramolecular N–H…O hydrogen bond . Such detailed structural analysis is crucial for understanding the properties and potential interactions of these compounds.

Chemical Reactions Analysis

The chemical reactions involving these compounds are diverse and can include the formation of diastereomers, enantiomers, and various derivatives through reactions such as nitrosation, reduction, and crystallization with chiral acids . The reactivity and the specific functional groups present in the compound dictate the types of chemical reactions it can undergo, which in turn influence its biological activity and potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. For instance, the presence of amino groups and the diol moiety can influence solubility, boiling and melting points, and reactivity. The intramolecular hydrogen bonding observed in some derivatives can affect the compound's stability and crystalline form . These properties are essential for the practical application of the compound, including its formulation into pharmaceuticals and its behavior in biological systems.

Scientific Research Applications

Magnetic Coolers

The compound has been used in the synthesis and structure of decametallic mixed-valent Mn supertetrahedra and planar discs. These complexes exhibit large magnetocaloric effects, making them excellent refrigerants for low-temperature applications (Manoli et al., 2008).

Synthesis of Immunosuppressant

An improved synthesis route for the immunosuppressant FTY-720, using this compound, has been developed. This route is simpler, more efficient, and convenient, indicating its utility in pharmaceutical synthesis (GU Zong-ru, 2006).

Ammonolysis Research

The compound has been studied in the context of ammonolysis, where 1-Phenyl-1-amino-2, 3-propanediol was obtained. This research contributes to the understanding of chemical reactions involving amino alcohols (SuamiTetsuo et al., 1956).

Properties in Cutting Fluids

Research has shown that 1,3-propanediol compounds, which include this compound, exhibit antimicrobial properties in cutting fluids. This research is significant for industrial applications (Bennett et al., 1983).

Thermodynamic Properties

The dissociation constants and thermodynamic properties of this compound have been determined, providing important data for chemical engineering and process design (Hamborg & Versteeg, 2009).

Role in Multiple Sclerosis Therapy

The compound FTY720, derived from this chemical, has shown therapeutic effects in multiple sclerosis by promoting the survival of oligodendrocyte progenitors, important for developing new treatments (Coelho et al., 2007).

Serinol Synthesis

Serinol, an intermediate for several chemical processes, is derived from this compound. It has applications in pharmaceuticals and chemical synthesis (Andreeßen & Steinbüchel, 2011).

Interaction with Radiation

Studies on the interaction of compounds like this with radiation are important in understanding their roles as DNA stabilizers in irradiation studies (Śmiałek et al., 2015).

Crystal Structure Studies

Investigations into the crystal structures of complexes involving this compound contribute to the broader understanding of molecular interactions and material properties (Zhang et al., 2011).

Chiral Building-Blocks for Natural Products

This compound is used in the chemoenzymatic desymmetrization to produce chiral building blocks for biologically active natural products (Izquierdo et al., 1999).

properties

IUPAC Name

2-amino-2-[2-(4-decylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(22,17-23)18-24/h11-14,23-24H,2-10,15-18,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAKCYOWWFCUAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40442283
Record name 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-

CAS RN

780729-32-0
Record name Des(octyl)decyl fingolimod
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0780729320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40442283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DES(OCTYL)DECYL FINGOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O89SX9O9LL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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